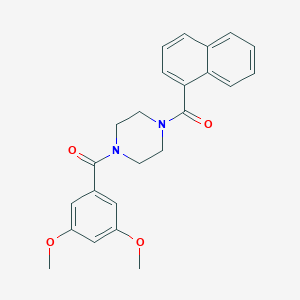
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine, also known as MPTP, is a synthetic compound that has been widely used in scientific research applications. MPTP has been extensively studied due to its ability to selectively damage dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and non-human primates.
作用機序
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter (DAT), where it accumulates and causes mitochondrial dysfunction, leading to cell death.
Biochemical and Physiological Effects:
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine-induced Parkinson's disease-like symptoms include tremors, rigidity, and bradykinesia. These symptoms are due to the selective damage of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
実験室実験の利点と制限
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine is a widely used model for Parkinson's disease due to its ability to selectively damage dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. However, N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine has limitations as a model for Parkinson's disease, as it does not fully replicate the complex pathology of the disease observed in humans.
将来の方向性
For N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine research include the development of new treatments for Parkinson's disease, the identification of new targets for drug development, and the use of N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine as a tool to study the mechanisms of other neurodegenerative diseases. Additionally, new animal models that more closely replicate the complex pathology of Parkinson's disease in humans may be developed to improve our understanding of the disease and to develop new treatments.
合成法
The synthesis of N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine involves the reaction of N-methyl-2-(2-pyridyl) ethylamine with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine in its pure form.
科学的研究の応用
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine has been widely used in scientific research to study the mechanisms of Parkinson's disease and to develop new treatments for the disease. N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine selectively damages dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This reduction in dopamine levels is responsible for the Parkinson's disease-like symptoms observed in humans and non-human primates.
特性
製品名 |
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine |
|---|---|
分子式 |
C18H24N2O3 |
分子量 |
316.4 g/mol |
IUPAC名 |
N-methyl-2-pyridin-2-yl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H24N2O3/c1-20(10-8-15-7-5-6-9-19-15)13-14-11-17(22-3)18(23-4)12-16(14)21-2/h5-7,9,11-12H,8,10,13H2,1-4H3 |
InChIキー |
IJRDKVNCLDOROS-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2OC)OC)OC |
正規SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Dibenzo[b,d]furan-3-ylamino)-2-cyclohexen-1-one](/img/structure/B248959.png)
![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B248960.png)







![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)

![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)
